

Spectroscopic Profile of 1,2-Diformylhydrazine: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Diformylhydrazine

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of **1,2-Diformylhydrazine**, complete with experimental protocols and a detailed synthesis workflow.

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **1,2-Diformylhydrazine** (DFH), a compound of interest in various chemical and pharmaceutical research fields. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its NMR and IR spectral data, detailed experimental methodologies for data acquisition, and a clear visualization of its synthesis process.

Spectroscopic Data

The structural elucidation of **1,2-Diformylhydrazine** relies heavily on spectroscopic techniques. The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and electronic environment of the nuclei within the **1,2-Diformylhydrazine** molecule. The compound consists of three rotamers: ZZ, ZE, and EE, and its ^1H , ^{13}C , and ^{15}N NMR data have been thoroughly investigated.^[1]

Table 1: ¹H NMR Spectroscopic Data for **1,2-Diformylhydrazine**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.2	Singlet	CHO (Formyl proton)
~9.5	Broad Singlet	NH (Amide proton)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for **1,2-Diformylhydrazine**

Chemical Shift (δ) ppm	Assignment
~163	C=O (Carbonyl carbon)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **1,2-Diformylhydrazine** by measuring the absorption of infrared radiation at various frequencies corresponding to the molecule's vibrational modes. The IR spectrum of **1,2-Diformylhydrazine** is typically recorded using a KBr disc or as a nujol mull.[\[2\]](#)

Table 3: Characteristic IR Absorption Bands for **1,2-Diformylhydrazine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3000	Strong, Broad	N-H stretching
1700-1650	Strong	C=O stretching (Amide I)
1550-1500	Medium	N-H bending (Amide II)
1300-1200	Medium	C-N stretching

Note: Peak positions and intensities are approximate.

Experimental Protocols

This section details the methodologies for the synthesis of **1,2-Diformylhydrazine** and the acquisition of the spectroscopic data presented.

Synthesis of 1,2-Diformylhydrazine

1,2-Diformylhydrazine can be synthesized through the reaction of hydrazine hydrate with formic acid.

Materials:

- Hydrazine hydrate
- Formic acid (98-100%)
- Ethanol (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add formic acid to an equimolar amount of hydrazine hydrate. The reaction is exothermic and should be performed in a well-ventilated fume hood.
- Heat the reaction mixture at 100-110°C for 2-3 hours.
- Cool the mixture to room temperature, which should result in the precipitation of a solid.

- Filter the crude product and wash it with cold ethanol.
- Recrystallize the solid from hot ethanol or water to obtain pure **1,2-Diformylhydrazine** as a white crystalline solid.
- Dry the purified product in a vacuum oven.

NMR Spectroscopy

Instrumentation:

- A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve approximately 10-20 mg of **1,2-Diformylhydrazine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-12 ppm

¹³C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-200 ppm

Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase and baseline correct the spectra.
- Reference the chemical shifts to the residual solvent peak (for DMSO-d₆: δ = 2.50 ppm for ¹H and δ = 39.5 ppm for ¹³C).

IR Spectroscopy

Instrumentation:

- Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **1,2-Diformylhydrazine** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

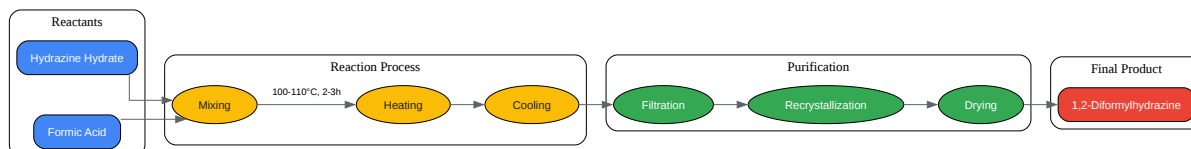
Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and record the sample spectrum.
- The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Visualizations

Synthesis Workflow of 1,2-Diformylhydrazine

The following diagram illustrates the key steps in the synthesis of **1,2-Diformylhydrazine**.



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Caption: Synthesis workflow for **1,2-Diformylhydrazine**.

This guide provides a foundational understanding of the spectroscopic properties of **1,2-Diformylhydrazine**. For more specific applications and advanced analytical techniques, further investigation and consultation of primary research literature are recommended.

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References

- 1. rsc.org [rsc.org]
- 2. 1,2-Diformylhydrazine(628-36-4) IR Spectrum [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,2-Diformylhydrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218853#spectroscopic-data-of-1-2-diformylhydrazine-nmr-ir]

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